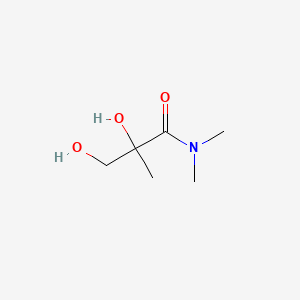

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI)

Description

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is a substituted propanamide derivative characterized by hydroxyl groups at positions 2 and 3 of the propanamide backbone, along with methyl substitutions on the nitrogen atom and carbon 2. The "(9CI)" designation indicates its inclusion in the 9th Collective Index of Chemical Abstracts, signifying its recognition as a distinct chemical entity. This compound’s structure (inferred from IUPAC nomenclature) suggests a molecular formula of C₆H₁₃NO₃, with a molecular weight of approximately 147.17 g/mol (calculated based on structural analogs). The hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to non-hydroxylated analogs .

Properties

CAS No. |

549504-33-8 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2,3-dihydroxy-N,N,2-trimethylpropanamide |

InChI |

InChI=1S/C6H13NO3/c1-6(10,4-8)5(9)7(2)3/h8,10H,4H2,1-3H3 |

InChI Key |

XBOXMDUNPDHQFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C(=O)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Details |

|---|---|

| Chemical Name | Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) |

| CAS Number | 549504-33-8 |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17232 g/mol |

| Synonyms | Propanamide,2,3-dihydroxy-N,N,2-trimethyl-(9CI) |

| Structural Features | Two vicinal hydroxyl groups, N,N-dimethyl substitution, 2-methyl substitution on carbon chain |

Preparation Methods

Overview

The preparation of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) involves synthetic organic chemistry techniques focusing on functional group transformations, selective hydroxylation, and amide formation with methylated amines. The literature and patent sources indicate that the synthesis typically proceeds via multi-step reactions starting from appropriate substituted propionic acid derivatives or their esters, followed by amide bond formation and hydroxyl group introduction.

Synthetic Routes

Amide Formation via Acyl Chloride or Ester Intermediates

- Starting from 2,3-dihydroxypropionic acid or its esters, the acid group is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

- The acyl chloride then reacts with N,N-dimethylamine or N,N,2-trimethyl-substituted amines to yield the amide bond.

- Control of reaction conditions such as temperature, solvent (e.g., dichloromethane, tetrahydrofuran), and base (e.g., potassium carbonate) is critical to maximize yield and purity.

Hydroxyl Group Introduction

- The vicinal dihydroxy groups at positions 2 and 3 can be introduced by dihydroxylation of alkenes using osmium tetroxide or other dihydroxylating agents.

- Alternatively, selective oxidation of methyl groups to hydroxyls can be achieved under controlled conditions.

- Protecting groups may be employed during synthesis to prevent unwanted side reactions on hydroxyl groups.

Example Preparation Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,3-dihydroxypropionic acid + SOCl2 | Formation of acyl chloride | Activated intermediate |

| 2 | Acyl chloride + N,N-dimethylamine | Amide bond formation | N,N-dimethylpropanamide |

| 3 | Methylation at C-2 position | Using methylating agents (e.g., methyl iodide) | Introduction of 2-methyl group |

| 4 | Purification (recrystallization, chromatography) | Isolation of pure compound | Final product |

Notes on Reaction Parameters

- Solvents such as dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both organic and inorganic reagents.

- Bases like potassium carbonate are used to neutralize acidic by-products and drive the reaction forward.

- Temperature control (often 0–25°C) is essential to avoid decomposition or side reactions.

- Reflux conditions may be applied to ensure complete reaction.

Research Discoveries and Optimization

- Recent patents (e.g., CN102822172A) describe optimized synthetic routes for related substituted amides with improved yields and purity by fine-tuning reagent ratios and reaction times.

- Studies emphasize the importance of stereochemical control during hydroxylation steps to obtain the desired dihydroxy configuration without racemization.

- Advances in green chemistry approaches suggest the use of less toxic solvents and catalytic systems for the dihydroxylation step, improving environmental compatibility.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the final compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acyl chloride route | SOCl2, N,N-dimethylamine | 0–25°C, organic solvent | High reactivity, straightforward | Requires careful handling of corrosive reagents |

| Ester aminolysis | Ester, N,N-dimethylamine | Mild heating, base present | Mild conditions, less corrosive | Longer reaction times |

| Direct methylation | Methyl iodide or equivalents | Controlled temperature | Introduces methyl groups efficiently | Potential over-alkylation |

| Dihydroxylation of alkenes | OsO4 or catalytic systems | Room temperature, aqueous-organic solvent | Stereoselective hydroxylation | Toxicity of osmium reagents |

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide, under reflux conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Synthesis

1. Organic Photochemical Reactions

Propanamide derivatives are utilized in organic photochemical reactions. For example, the compound has been involved in the synthesis of various amides and related compounds through photoreactions that yield significant quantities of products with desirable properties. These reactions often involve the modification of the compound's structure to enhance its reactivity and selectivity in further chemical processes .

2. High-Purity Active Pharmaceutical Ingredients (HPAPI) Production

The compound is also relevant in the production of high-purity active pharmaceutical ingredients. Its use in cleanroom environments with stringent operational exposure limits (OEL) demonstrates its significance in pharmaceutical manufacturing. The compound's properties allow for its application in processes that require minimal contamination and high stability.

Agricultural Applications

1. Inert Ingredient in Pesticides

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) has been assessed for use as an inert ingredient in pesticide formulations. The Environmental Protection Agency (EPA) has conducted risk assessments indicating that the compound can be safely used at specified concentrations without adverse effects on human health or the environment. It is particularly noted for its role as a solvent or co-solvent, contributing to the efficacy of pesticide active ingredients while ensuring safety during application .

| Application | Details |

|---|---|

| Type | Inert ingredient in pesticides |

| Regulatory Status | Exemption established by EPA |

| Concentration Limit | Maximum of 20% in end-product formulations |

Cosmetic Formulations

1. Safety and Stability in Cosmetics

In the cosmetic industry, propanamide derivatives are included for their stabilizing properties. They contribute to the formulation's overall safety and effectiveness by acting as emulsifiers or skin conditioning agents. The regulatory framework mandates thorough testing of such compounds to ensure they meet safety standards before market introduction .

2. Dermatological Applications

Research indicates that propanamide derivatives can enhance skin bioavailability when used in topical formulations. This property is crucial for dermatological products aiming for effective delivery of active ingredients through the skin barrier . Studies have shown that these compounds can improve the stability and performance of creams and lotions.

Case Studies

1. Toxicological Assessments

A comprehensive toxicological assessment conducted by the EPA evaluated the potential risks associated with propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI). The study found no significant evidence of mutagenicity or carcinogenicity at relevant exposure levels, supporting its safe use in both agricultural and cosmetic applications .

2. Efficacy Studies in Cosmetic Products

In a study examining various cosmetic formulations containing propanamide derivatives, results indicated enhanced moisture retention and improved skin feel compared to control formulations without these compounds. This underscores their potential benefits in enhancing product performance while maintaining safety profiles .

Mechanism of Action

The mechanism of action of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Propanamide, 2-hydroxy-N,N-dimethyl (C₅H₁₁NO₂; MW 117.15 g/mol)

Propanamide, N,N,2-trimethyl (C₆H₁₃NO; MW 115.17 g/mol)

Propanamide, N-(cyclopropylmethoxy)-N,2,2-trimethyl- (C₉H₁₆N₂O₂; MW 184.24 g/mol)

- Key Differences : Cyclopropylmethoxy substituent replaces hydroxyl groups.

Propanediamide, N1,N3,2,2-tetramethyl- (C₇H₁₄N₂O₂; MW 158.20 g/mol)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Water Solubility (mg/L) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₃NO₃ | 147.17 | -0.3 | ~1,000 | 2,3-dihydroxy, N,N,2-trimethyl |

| Propanamide, 2-hydroxy-N,N-dimethyl | C₅H₁₁NO₂ | 117.15 | 0.5 | ~500 | 2-hydroxy, N,N-dimethyl |

| Propanamide, N,N,2-trimethyl | C₆H₁₃NO | 115.17 | 1.2 | ~100 | N,N,2-trimethyl |

| Propanediamide, N1,N3,2,2-tetramethyl- | C₇H₁₄N₂O₂ | 158.20 | -0.8 | ~2,000 | Diamide, tetramethyl |

- logP Trends : Hydroxyl groups reduce logP (increase hydrophilicity), while methyl groups increase logP .

- Water Solubility: Diamides (e.g., Propanediamide) exhibit higher solubility due to dual amide groups, whereas non-polar analogs (e.g., N,N,2-trimethyl propanamide) are less soluble .

Research Findings and Challenges

- Synthetic Routes : Hydroxylated propanamides are typically synthesized via hydroxylation of pre-formed amides or coupling of hydroxylated acids with amines. For example, 2-hydroxy-N,N-dimethylpropanamide () may be derived from lactic acid derivatives .

- Stability Issues : The target compound’s dihydroxy structure may pose challenges in storage due to susceptibility to oxidation or hygroscopicity .

- Toxicity Data: Limited evidence exists for the target compound, but structurally related amides (e.g., N,N-dimethylmethanamine in ) show low acute toxicity, suggesting similar profiles .

Biological Activity

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is characterized by the following structural formula:

This compound features hydroxyl groups that may contribute to its biological activity through interactions with various biological targets.

1. Antimicrobial Activity

Research has shown that compounds similar to propanamide exhibit significant antimicrobial properties. For instance, bioactive compounds derived from microbial sources have demonstrated both antibacterial and antifungal activities. These compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Pathogen |

|---|---|---|

| Propanamide derivatives | Antibacterial | Staphylococcus aureus |

| Kinetin-9-ribose | Anticancer | Prostate cancer cell line |

| Embinin | Antimicrobial | Pseudomonas aeruginosa |

2. Anticancer Potential

Propanamide and its derivatives have shown promise in anticancer research. Studies indicate that certain bioactive compounds can induce apoptosis in cancer cells while sparing normal cells. For example, compounds with structural similarities have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Case Study: Kinetin-9-ribose

- Objective : To evaluate the anticancer activity against prostate cancer.

- Method : LC-MS analysis was used to characterize the compound.

- Results : Kinetin-9-ribose showed a notable reduction in cell viability at concentrations of 10 µM and 20 µM.

3. Anti-inflammatory Effects

The anti-inflammatory properties of propanamide derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory cytokine release, including TNF-α and IL-6, which are critical in the inflammatory response .

Table 2: Cytokine Modulation by Propanamide Derivatives

| Compound | Cytokine Reduced | Mechanism of Action |

|---|---|---|

| Compound 3a | TNF-α | Inhibition of NF-κB signaling pathway |

| Compound 3c | IL-6 | Reduction of pro-inflammatory mediators |

| Compound 3e | IFN-γ | Modulation of immune response |

The mechanisms through which propanamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some derivatives may inhibit enzymes involved in inflammation and tumor progression.

- Cytokine Modulation : By affecting the release of cytokines, these compounds can alter immune responses.

- Direct Cytotoxicity : Certain structures may directly induce cell death in cancerous cells.

Q & A

Q. What are the optimized synthetic routes for 2,3-dihydroxy-N,N,2-trimethylpropanamide, and how can hydroxyl group protection/deprotection strategies improve yield?

- Methodological Answer : The synthesis typically involves condensation of 2,3-dihydroxy-2-methylpropanoic acid derivatives with dimethylamine. Hydroxyl groups require protection (e.g., acetyl or silyl ethers) to prevent side reactions. For example, acetylation with acetic anhydride under reflux, followed by amidation using carbodiimide coupling agents (e.g., EDC/HOBt), yields the protected intermediate. Final deprotection with mild bases (e.g., K2CO3/MeOH) restores hydroxyl groups. Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Identify methyl groups (δ 1.2–1.4 ppm for N,N-dimethyl; δ 1.5–1.7 ppm for C2-methyl), hydroxyl protons (δ 2.5–3.5 ppm, broad), and methine protons (δ 3.8–4.2 ppm).

- <sup>13</sup>C NMR : Carbonyl (C=O) at ~170 ppm, hydroxyl-bearing carbons at ~70–80 ppm, and methyl carbons at ~20–30 ppm.

- IR : Strong O-H stretch (~3200–3500 cm<sup>-1</sup>), amide C=O (~1650 cm<sup>-1</sup>), and C-O (~1100 cm<sup>-1</sup>).

- MS (ESI) : Molecular ion [M+H]<sup>+</sup> at m/z 159.2 (calculated: 158.1983). Compare with theoretical fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 210 nm. Hydroxyl groups may lead to oxidation under basic conditions (pH >10), forming ketone byproducts. Stability is enhanced in neutral or slightly acidic conditions (pH 5–7) with inert atmospheres .

Advanced Research Questions

Q. How do stereochemical variations at the 2,3-dihydroxy positions influence biological activity or catalytic interactions?

- Methodological Answer : Synthesize diastereomers (e.g., cis vs. trans hydroxyl configurations) via chiral auxiliaries or enzymatic resolution. Test interactions with biological targets (e.g., enzymes) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can predict binding affinities based on stereochemistry. For example, the cis configuration may enhance hydrogen bonding with active-site residues .

Q. What computational methods are suitable for modeling hydrogen-bonding networks in this compound?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate hydrogen bond strengths (e.g., O-H···O/N). Molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent (water) can reveal dynamic interactions. Visualize networks with VMD or PyMOL, focusing on intramolecular H-bonds between hydroxyl and amide groups .

Q. Are there contradictions in reported reactivity data, particularly in nucleophilic acyl substitution reactions?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., elimination vs. substitution). Design kinetic studies under controlled conditions (e.g., varying nucleophile strength, solvents). For example, in reactions with Grignard reagents, the steric hindrance from N,N,2-trimethyl groups may favor elimination (forming α,β-unsaturated amides) over substitution. Monitor intermediates via <sup>19</sup>F NMR if fluorinated reagents are used .

Q. What challenges exist in quantifying trace amounts of this compound in biological matrices (e.g., serum)?

- Methodological Answer : Matrix effects (e.g., ion suppression in LC-MS) require mitigation via isotope dilution (e.g., <sup>13</sup>C-labeled internal standard). Optimize extraction using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate with spike-recovery experiments (80–120% recovery acceptable). Limit of detection (LOD) can reach 0.1 ng/mL using MRM transitions in tandem MS .

Data Contradiction Analysis

- Synthetic Yield Variability : and report differing yields for similar propanamide derivatives. This may stem from solvent polarity (aprotic vs. protic) or catalyst choice (e.g., DMAP vs. no catalyst).

- Stability in Basic Conditions : notes decomposition of analogous amines under heat, while implies stability at neutral pH. Systematic pH-dependent studies are critical for reconciliation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.